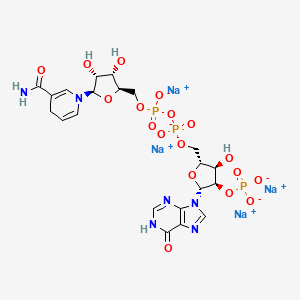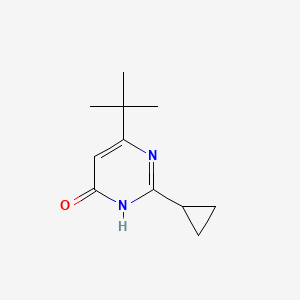
Nicotinamide hypoxanthine dinucleotide phosphate reduced tetrasodium salt
Übersicht
Beschreibung
Nicotinamide hypoxanthine dinucleotide phosphate reduced tetrasodium salt is a chemical compound with the molecular formula C21H29N6O18P3Na4. It is a derivative of nicotinamide adenine dinucleotide phosphate (NADP+), which plays a crucial role in various biochemical processes, particularly in redox reactions. This compound is often used in scientific research due to its ability to act as a coenzyme in various enzymatic reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of nicotinamide hypoxanthine dinucleotide phosphate reduced tetrasodium salt typically involves the reduction of nicotinamide adenine dinucleotide phosphate (NADP+) to its reduced form (NADPH). This process can be achieved through enzymatic reduction using glucose-6-phosphate dehydrogenase in the presence of glucose-6-phosphate and NADP+. The reaction conditions usually involve maintaining a pH of around 7.4 and a temperature of 37°C .
Industrial Production Methods
Industrial production of this compound involves large-scale enzymatic synthesis. The process is optimized for high yield and purity, often using immobilized enzymes to facilitate the continuous production of the compound. The product is then purified through various chromatographic techniques to ensure its high purity and quality .
Analyse Chemischer Reaktionen
Types of Reactions
Nicotinamide hypoxanthine dinucleotide phosphate reduced tetrasodium salt primarily undergoes redox reactions. It acts as a reducing agent, donating electrons in various biochemical processes. The compound can also participate in substitution reactions, where it can be replaced by other nucleotides in enzymatic reactions .
Common Reagents and Conditions
Common reagents used in reactions involving this compound include glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and other enzymes that utilize NADPH as a cofactor. The reactions typically occur under physiological conditions, with a pH of around 7.4 and a temperature of 37°C .
Major Products
The major products formed from reactions involving this compound are typically oxidized forms of the substrates it reduces. For example, in the reduction of glutathione disulfide (GSSG) to glutathione (GSH), NADPH is oxidized to NADP+ .
Wissenschaftliche Forschungsanwendungen
Nicotinamide hypoxanthine dinucleotide phosphate reduced tetrasodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reducing agent in various chemical reactions and as a cofactor in enzymatic assays.
Biology: The compound is essential in studying cellular redox states and metabolic pathways. It is also used in assays to measure the activity of enzymes that utilize NADPH.
Medicine: In medical research, this compound is used to study oxidative stress and its role in various diseases. It is also used in the development of drugs targeting redox pathways.
Wirkmechanismus
Nicotinamide hypoxanthine dinucleotide phosphate reduced tetrasodium salt exerts its effects by acting as a coenzyme in redox reactions. It donates electrons to various substrates, thereby reducing them. The molecular targets of this compound include enzymes such as glucose-6-phosphate dehydrogenase, which catalyzes the first step in the pentose phosphate pathway. This pathway is crucial for generating NADPH, which is used in various biosynthetic processes and in maintaining cellular redox balance .
Vergleich Mit ähnlichen Verbindungen
Nicotinamide hypoxanthine dinucleotide phosphate reduced tetrasodium salt is similar to other compounds such as:
Nicotinamide adenine dinucleotide phosphate (NADP+): The oxidized form of NADPH, which acts as an electron acceptor in redox reactions.
Nicotinamide adenine dinucleotide (NAD+): Another coenzyme involved in redox reactions, but it primarily participates in catabolic reactions.
Nicotinamide adenine dinucleotide reduced (NADH): The reduced form of NAD+, which acts as an electron donor in various metabolic processes.
The uniqueness of this compound lies in its specific role in anabolic reactions and its ability to maintain cellular redox balance, making it indispensable in both research and industrial applications .
Eigenschaften
IUPAC Name |
tetrasodium;[(2R,3R,4R,5R)-5-[[[[(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxy-2-(6-oxo-1H-purin-9-yl)oxolan-3-yl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N6O18P3.4Na/c22-17(31)9-2-1-3-26(4-9)20-15(30)13(28)10(42-20)5-40-47(36,37)45-48(38,39)41-6-11-14(29)16(44-46(33,34)35)21(43-11)27-8-25-12-18(27)23-7-24-19(12)32;;;;/h1,3-4,7-8,10-11,13-16,20-21,28-30H,2,5-6H2,(H2,22,31)(H,36,37)(H,38,39)(H,23,24,32)(H2,33,34,35);;;;/q;4*+1/p-4/t10-,11-,13-,14-,15-,16-,20-,21-;;;;/m1..../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WATYJGGOIVQJOT-ITGWJZMWSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C4N=CNC5=O)OP(=O)([O-])[O-])O)O)O.[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=CN(C=C1C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C4N=CNC5=O)OP(=O)([O-])[O-])O)O)O.[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N6Na4O18P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
834.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42934-87-2 | |
| Record name | Nicotinamide hypoxanthine dinucleotidephosphate, reducedform tetrasodium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,3-dimethyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one](/img/structure/B1436771.png)
![ethyl 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate](/img/structure/B1436775.png)






![5-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1436783.png)
![2-(piperazin-1-yl)thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B1436784.png)

